molecular formula C10H13BrN2O B13167379 2-Amino-3-(2-bromophenyl)-N-methylpropanamide

2-Amino-3-(2-bromophenyl)-N-methylpropanamide

Cat. No.: B13167379
M. Wt: 257.13 g/mol
InChI Key: ZWTRQHSYRJPKBI-UHFFFAOYSA-N
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Description

2-Amino-3-(2-bromophenyl)-N-methylpropanamide is an organic compound that belongs to the class of amides It features a brominated phenyl group attached to a propanamide backbone, which includes an amino group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-3-(2-bromophenyl)-N-methylpropanamide typically involves multi-step organic reactions. One common method includes the bromination of a precursor compound followed by amide formation. For example, starting with 2-bromobenzaldehyde, the compound can be synthesized through a series of reactions including reductive amination and subsequent acylation.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale organic synthesis techniques, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled environments is crucial to maintain the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Amino-3-(2-bromophenyl)-N-methylpropanamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding nitro compounds.

    Reduction: The brominated phenyl group can be reduced to form a phenyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

2-Amino-3-(2-bromophenyl)-N-methylpropanamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and protein binding.

    Industry: It may be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-Amino-3-(2-bromophenyl)-N-methylpropanamide involves its interaction with molecular targets such as enzymes and receptors. The brominated phenyl group can engage in π-π interactions, while the amino and amide groups can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-3-(3-bromophenyl)propanoic acid
  • 2-Amino-3-(4-bromophenyl)propanoic acid
  • 2-Amino-3-(2-chlorophenyl)-N-methylpropanamide

Uniqueness

2-Amino-3-(2-bromophenyl)-N-methylpropanamide is unique due to the specific positioning of the bromine atom on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional specificity can result in distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C10H13BrN2O

Molecular Weight

257.13 g/mol

IUPAC Name

2-amino-3-(2-bromophenyl)-N-methylpropanamide

InChI

InChI=1S/C10H13BrN2O/c1-13-10(14)9(12)6-7-4-2-3-5-8(7)11/h2-5,9H,6,12H2,1H3,(H,13,14)

InChI Key

ZWTRQHSYRJPKBI-UHFFFAOYSA-N

Canonical SMILES

CNC(=O)C(CC1=CC=CC=C1Br)N

Origin of Product

United States

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